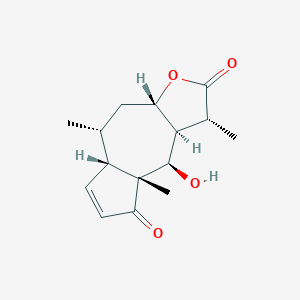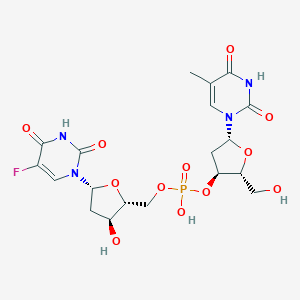
Dtpdfu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dtpdfu is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Dtpdfu is a synthetic compound that belongs to the class of thiazolidinediones. The chemical structure of Dtpdfu is similar to other thiazolidinediones such as pioglitazone and rosiglitazone. However, Dtpdfu has unique properties that make it a promising candidate for further investigation.
作用机制
The mechanism of action of Dtpdfu is not fully understood. However, it is believed to act by modulating the activity of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Dtpdfu has been shown to activate PPARγ, which leads to the modulation of various genes involved in glucose and lipid metabolism.
生化和生理效应
Dtpdfu has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Dtpdfu has also been shown to reduce triglyceride levels and increase HDL cholesterol levels in animal models of dyslipidemia. Additionally, Dtpdfu has been shown to reduce oxidative stress and inflammation in animal models of various diseases.
实验室实验的优点和局限性
One of the main advantages of using Dtpdfu in lab experiments is its potency. Dtpdfu has been shown to be highly effective in inhibiting the growth of cancer cells and reducing inflammation in animal models of inflammatory diseases. Another advantage is its specificity. Dtpdfu has been shown to selectively activate PPARγ, which reduces the risk of off-target effects.
One of the limitations of using Dtpdfu in lab experiments is its solubility. Dtpdfu has low solubility in water, which makes it difficult to administer in vivo. Another limitation is its stability. Dtpdfu is unstable in light and air, which makes it difficult to store and handle.
未来方向
There are several future directions for research on Dtpdfu. One potential direction is to investigate its potential as a therapeutic agent for cancer. Dtpdfu has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further investigation is needed to determine its efficacy in human clinical trials.
Another potential direction is to investigate its potential as an anti-inflammatory agent. Dtpdfu has been shown to reduce inflammation in animal models of inflammatory diseases. Further investigation is needed to determine its efficacy in human clinical trials.
Finally, future research could investigate the potential of Dtpdfu as a modulator of glucose and lipid metabolism. Dtpdfu has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Further investigation is needed to determine its potential as a therapeutic agent for metabolic disorders.
合成方法
The synthesis of Dtpdfu is a complex process that involves several steps. The starting material for the synthesis is 2,4-thiazolidinedione. The first step involves the reaction of 2,4-thiazolidinedione with hydrazine hydrate to form 2,4-thiazolidinedione hydrazone. The hydrazone is then reacted with 4-bromobenzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form Dtpdfu.
科学研究应用
Dtpdfu has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of cancer. Dtpdfu has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory agent. Dtpdfu has been shown to reduce inflammation in animal models of inflammatory diseases.
属性
CAS 编号 |
13276-67-0 |
|---|---|
产品名称 |
Dtpdfu |
分子式 |
C19H24FN4O12P |
分子量 |
550.4 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24FN4O12P/c1-8-4-23(18(29)21-16(8)27)15-3-11(12(6-25)34-15)36-37(31,32)33-7-13-10(26)2-14(35-13)24-5-9(20)17(28)22-19(24)30/h4-5,10-15,25-26H,2-3,6-7H2,1H3,(H,31,32)(H,21,27,29)(H,22,28,30)/t10-,11-,12+,13+,14+,15+/m0/s1 |
InChI 键 |
IGJXAMJSWYEODZ-BBZRCZKMSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)F)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
同义词 |
dTpdFU thymidylyl-(3'-5')-2'-deoxy-5-fluorouridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



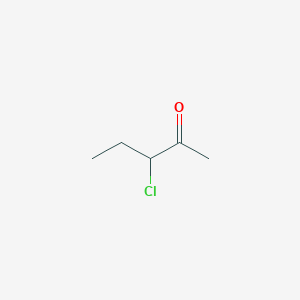
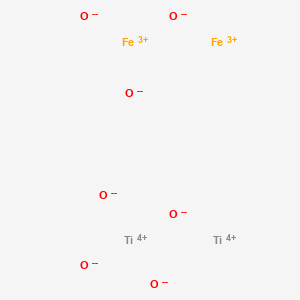
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
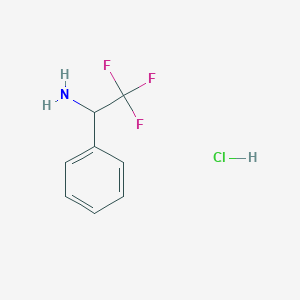
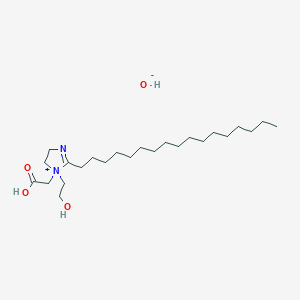
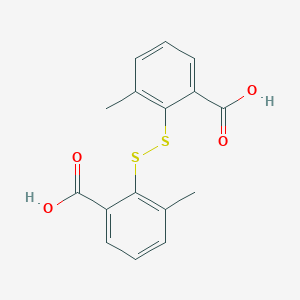
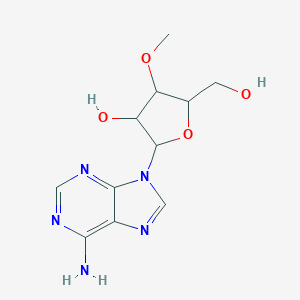
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
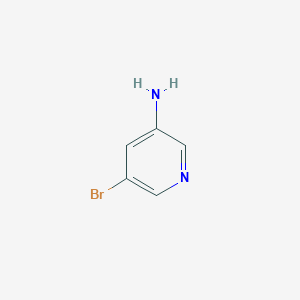
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
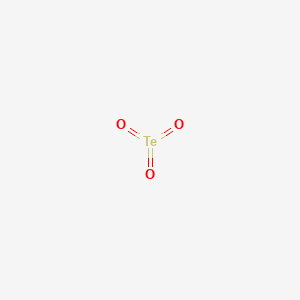
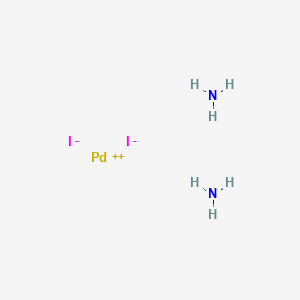
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
